4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

carbonic anhydrase benzothiazole sulfonamide dual pharmacophore

4-[Benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 683259-45-2) is a dual-sulfonamide benzothiazole derivative (C22H20N4O5S3, MW 516.61). Its structure incorporates a primary sulfamoyl group at the 6-position of the benzothiazole core and a secondary benzyl(methyl)sulfamoyl group on the benzamide moiety, distinguishing it within the broader class of benzothiazole-6-sulfonamides developed as carbonic anhydrase (CA) inhibitors.

Molecular Formula C22H20N4O5S3
Molecular Weight 516.61
CAS No. 683259-45-2
Cat. No. B2816239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
CAS683259-45-2
Molecular FormulaC22H20N4O5S3
Molecular Weight516.61
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C22H20N4O5S3/c1-26(14-15-5-3-2-4-6-15)34(30,31)17-9-7-16(8-10-17)21(27)25-22-24-19-12-11-18(33(23,28)29)13-20(19)32-22/h2-13H,14H2,1H3,(H2,23,28,29)(H,24,25,27)
InChIKeyGHXIAMYFLQPAFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 683259-45-2): Compound Class and Procurement Context


4-[Benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 683259-45-2) is a dual-sulfonamide benzothiazole derivative (C22H20N4O5S3, MW 516.61) . Its structure incorporates a primary sulfamoyl group at the 6-position of the benzothiazole core and a secondary benzyl(methyl)sulfamoyl group on the benzamide moiety, distinguishing it within the broader class of benzothiazole-6-sulfonamides developed as carbonic anhydrase (CA) inhibitors [1]. This compound is commercially available as a research-grade screening compound (typical purity 95%) .

Why Generic Benzothiazole Sulfonamide Substitution Fails for CAS 683259-45-2: The Dual-Sulfamoyl Pharmacophore


In-class benzothiazole sulfonamides cannot be freely interchanged with CAS 683259-45-2 because this compound uniquely combines a primary sulfamoyl group on the benzothiazole ring—essential for zinc coordination in CA active sites—with a secondary benzyl(methyl)sulfamoyl moiety on the benzamide tail, a structural feature absent in most characterized analogs such as the 2-aminobenzothiazole-6-sulfonamides described by Ibrahim et al. [1] or the simpler secondary sulfonamide series of Öztürk et al. [2]. This dual pharmacophore design modulates both potency and isoform selectivity profiles in ways that single-sulfonamide analogs cannot replicate [1].

Product-Specific Quantitative Evidence Guide for CAS 683259-45-2: Comparator-Based Differentiation Data


Structural Differentiation: Dual-Sulfamoyl vs. Single-Sulfamoyl Benzothiazoles and Impact on Predicted CA Isoform Selectivity

CAS 683259-45-2 possesses two distinct sulfonamide functionalities: the primary SO2NH2 at the benzothiazole 6-position, which serves as the canonical zinc-binding group in CA inhibition, and the secondary benzyl(methyl)sulfamoyl group on the benzamide, which provides additional interactions within the CA active site cavity. This arrangement is structurally distinct from the benzothiazole-6-sulfonamide series reported by Ibrahim et al. (2015), in which compounds bear a single sulfonamide at the 6-position and a 2-amino substituent, yielding hCA II Ki values of 3.5–45.4 nM [1]. The presence of the secondary sulfonamide in CAS 683259-45-2 mirrors design principles in dual-sulfonamide CA inhibitors, where the second sulfonamide engages residues on the rim of the active site, potentially conferring differentiated isoform selectivity profiles [2].

carbonic anhydrase benzothiazole sulfonamide dual pharmacophore isoform selectivity

Comparison with 4-[Benzyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide: Impact of N-Alkyl Substitution on Lipophilicity and Predicted Permeability

The ethyl analog 4-[benzyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS 887204-06-0, identical molecular formula C22H20N4O5S3) differs only by the N-alkyl substituent on the tertiary sulfonamide . The methyl substitution in CAS 683259-45-2 is predicted to yield marginally lower logP and higher aqueous solubility compared to the ethyl analog, a parameter that can critically influence pharmacokinetic behavior in in vivo studies [1]. Both compounds share the same molecular weight (516.61 Da), making the N-alkyl group the sole structural variable and enabling clean SAR interpretation .

lipophilicity permeability N-alkyl substitution drug-likeness

Differentiation from 6-Methoxy Analog: Sulfamoyl vs. Methoxy at Benzothiazole C6 and mPGES-1 Inhibitory Activity

The 6-methoxy analog 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been reported as an mPGES-1 inhibitor with an IC50 of 1.2 μM . CAS 683259-45-2 replaces the 6-methoxy group with a primary sulfamoyl group, fundamentally altering the target engagement profile from mPGES-1 (an inflammation target) to carbonic anhydrase isoforms (oncology/glaucoma targets) [1]. This substitution converts the benzothiazole C6 from a passive substituent position to an active zinc-binding warhead, enabling metal coordination in CA active sites while preventing mPGES-1 inhibition [1].

mPGES-1 inhibition 6-substitution benzothiazole SAR anti-inflammatory

Class-Level Evidence: Benzothiazole-6-Sulfonamides as Sub-Nanomolar to Low Nanomolar CA Inhibitors

Multiple independent studies establish benzothiazole-6-sulfonamides as a privileged scaffold for CA inhibition. Ibrahim et al. (2015) reported Ki values of 3.5–45.4 nM against hCA II for a series of 2-amino-benzothiazole-6-sulfonamides [1]. Öztürk et al. (2024) reported Ki ranges of 0.052–0.971 μM (hCA I) and 0.025–0.682 μM (hCA II) for secondary sulfonamide benzothiazoles, with several compounds more potent than acetazolamide [2]. CAS 683259-45-2, by virtue of its primary 6-sulfamoyl group, belongs to this validated pharmacophore class, with the caveat that its specific Ki values remain unpublished and may deviate due to the unique benzamide tail .

carbonic anhydrase inhibition benzothiazole sulfonamide nanomolar potency

Best Research and Industrial Application Scenarios for CAS 683259-45-2: Evidence-Driven Selection Contexts


Carbonic Anhydrase Isoform Profiling: Dual-Sulfamoyl Pharmacophore Exploration

CAS 683259-45-2 is best deployed in CA isoform selectivity screening panels (hCA I, II, IX, XII) where the dual-sulfamoyl architecture may reveal differentiated inhibition profiles compared to single-sulfonamide benzothiazoles. The 6-SO2NH2 group ensures zinc-binding competency [1], while the benzyl(methyl)sulfamoyl tail probes the rim of the active site cavity, a design feature relevant for distinguishing tumor-associated CA IX/XII from cytosolic CA I/II [2].

SAR Studies on N-Alkyl Substitution: Methyl vs. Ethyl Head-to-Head Comparison

The methyl substituent on the tertiary sulfonamide makes CAS 683259-45-2 an ideal matched molecular pair with the ethyl analog (CAS 887204-06-0) for investigating N-alkyl effects on target potency, selectivity, and permeability [1]. Both compounds share identical molecular weight and core scaffold, isolating the N-alkyl group as the sole variable and minimizing confounding factors in SAR interpretation [2].

Scaffold Repurposing: From mPGES-1 to Carbonic Anhydrase Target Switches

For programs exploring target-class switches within the benzothiazole sulfonamide scaffold, CAS 683259-45-2 represents the CA-inhibitory configuration (6-SO2NH2), while the 6-methoxy analog targets mPGES-1 (IC50 = 1.2 μM) [1]. This pair enables systematic comparison of C6-substituent effects on target engagement across the CA and mPGES-1 enzyme families [2].

Computational Docking and Molecular Dynamics: Dual-Sulfonamide Binding Mode Validation

The two sulfonamide groups in CAS 683259-45-2 offer distinct hydrogen-bonding and electrostatic interaction opportunities within CA active sites that can be exploited in molecular docking studies to validate computational binding mode predictions against experimental inhibition data once generated [1]. Docking studies of related benzothiazole-6-sulfonamides have revealed favorable interactions with CA isoform active sites [2].

Quote Request

Request a Quote for 4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.